cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure. The presence of a trifluoromethyl group, an amino group, and a hydroxyl group on the cyclobutane ring makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with readily available 4-oxocyclobutane precursors.
Trifluoromethylation: The cyclobutanones are converted to their trifluoromethyl carbinols using trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source.
Amination and Hydroxylation:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. scalable synthetic routes similar to those used in laboratory settings are likely employed, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism by which cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid methyl ester
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group distinguishes it from other cyclobutane derivatives, enhancing its chemical stability and biological activity.
- Stereochemistry: The specific cis-configuration of the amino and hydroxyl groups contributes to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDEHJTWYINQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377036-33-2 |
Source
|
Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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